molecular formula C20H24N2OS B11169677 1-(4-Benzylpiperazin-1-yl)-2-(benzylsulfanyl)ethanone

1-(4-Benzylpiperazin-1-yl)-2-(benzylsulfanyl)ethanone

Cat. No.: B11169677
M. Wt: 340.5 g/mol
InChI Key: IVWSHQXGVUKEAI-UHFFFAOYSA-N
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Description

1-(4-BENZYLPIPERAZIN-1-YL)-2-(BENZYLSULFANYL)ETHAN-1-ONE is a chemical compound known for its unique structure and reactivity It features a piperazine ring substituted with a benzyl group and an ethanone moiety linked to a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZYLPIPERAZIN-1-YL)-2-(BENZYLSULFANYL)ETHAN-1-ONE typically involves the following steps:

    Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form 1-benzylpiperazine.

    Thioether Formation: The benzylpiperazine is then reacted with benzyl mercaptan in the presence of a suitable catalyst to form the benzylsulfanyl derivative.

    Ketone Introduction: Finally, the benzylsulfanyl derivative undergoes a Friedel-Crafts acylation with acetyl chloride to introduce the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZYLPIPERAZIN-1-YL)-2-(BENZYLSULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-BENZYLPIPERAZIN-1-YL)-2-(BENZYLSULFANYL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-BENZYLPIPERAZIN-1-YL)-2-(BENZYLSULFANYL)ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring and benzyl groups play crucial roles in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BENZYLPIPERAZIN-1-YL)ETHAN-1-ONE: Lacks the benzylsulfanyl group, making it less versatile in certain reactions.

    1-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)ETHAN-1-ONE: Contains a methylsulfanyl group instead of a benzylsulfanyl group, affecting its reactivity and applications.

Uniqueness

1-(4-BENZYLPIPERAZIN-1-YL)-2-(BENZYLSULFANYL)ETHAN-1-ONE is unique due to the presence of both benzyl and benzylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-benzylsulfanylethanone

InChI

InChI=1S/C20H24N2OS/c23-20(17-24-16-19-9-5-2-6-10-19)22-13-11-21(12-14-22)15-18-7-3-1-4-8-18/h1-10H,11-17H2

InChI Key

IVWSHQXGVUKEAI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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